N-Acetyl-D-glucosamine-18O

Glycan structural analysis Collision-induced dissociation Tandem mass spectrometry

Quantitative glycoproteomics and metabolic tracing require isotopic labels that do not scramble or overlap with endogenous signals. Unlabeled GlcNAc cannot be distinguished from cellular pools, while 13C and 2H analogs introduce spectral complexity or chromatographic shifts. This 18O-labeled derivative delivers: - Clean +2 Da mass shift with no isotopic envelope overlap vs. unlabeled control - No metabolic hydrogen exchange or retention time shift (unlike deuterated forms) - Enables unambiguous N-glycosite assignment via IGOT workflow (+3 Da shift in H218O) Stable isotope label, ready for LC-MS/MS workflows.

Molecular Formula C8H15NO6
Molecular Weight 223.21 g/mol
Cat. No. B12395061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-D-glucosamine-18O
Molecular FormulaC8H15NO6
Molecular Weight223.21 g/mol
Structural Identifiers
SMILESCC(=O)NC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i12+2
InChIKeyMBLBDJOUHNCFQT-RICFPOPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-D-glucosamine-18O Overview


N-Acetyl-D-glucosamine-18O (GlcNAc-18O) is a stable isotope-labeled derivative of N-acetyl-D-glucosamine wherein the carbonyl oxygen of the N-acetyl group is substituted with the heavy isotope oxygen-18. As a monosaccharide derivative of glucose , GlcNAc-18O serves as a critical tracer in hexosamine biosynthetic pathway (HBP) flux analysis, O-GlcNAcylation dynamics studies, and quantitative glycoproteomics. The 18O label confers a mass shift of +2 Da relative to the unlabeled compound (C8H15NO5[16O] vs. C8H15NO5[18O]; molecular weight: 223.21 g/mol) , enabling precise MS-based quantitation without altering the compound's biochemical recognition by cellular transporters, kinases, or glycosyltransferases. Unlike carbon-labeled analogs (e.g., 13C6-GlcNAc) which introduce multiple isotopologue distributions, the single-site 18O substitution produces a clean +2 Da mass shift, simplifying spectral interpretation and reducing isotopic overlap in multiplexed assays [1].

Hexosamine biosynthetic pathway (HBP) flux analysis
O-GlcNAcylation dynamics and quantitative glycoproteomics
Clean +2 Da mass shift with no chromatographic perturbation

N-Acetyl-D-glucosamine-18O: Why Substitutes Fall Short


Substituting N-Acetyl-D-glucosamine-18O with unlabeled GlcNAc or alternative isotopic variants (e.g., 13C6-GlcNAc, 15N-GlcNAc, or 2H-labeled GlcNAc) introduces distinct analytical liabilities that compromise quantitative accuracy, spectral interpretability, and experimental throughput. Unlabeled GlcNAc cannot be distinguished from endogenous pools in MS1 scans, rendering absolute or relative quantitation of metabolic incorporation impossible without an isotopically distinct internal standard [1]. 13C-labeled GlcNAc generates complex isotopologue envelopes that overlap with natural abundance 13C peaks, requiring sophisticated deconvolution algorithms and increasing false discovery rates in shotgun glycoproteomics [2]. Deuterium (2H)-labeled analogs are susceptible to metabolic hydrogen exchange and chromatographic retention time shifts that invalidate co-elution assumptions essential for SILAC-style quantitation [3]. In contrast, the 18O label on the N-acetyl carbonyl produces a discrete +2 Da mass shift with no chromatographic perturbation, no metabolic scrambling, and minimal spectral overlap with other isotopic envelopes. The evidence below quantifies these differential performance characteristics.

Unlabeled GlcNAc

Indistinguishable from endogenous pools in MS1; absolute or relative quantitation impossible without isotopically distinct standard.

¹³C₆-GlcNAc

Complex isotopologue envelopes overlap natural abundance ¹³C peaks; requires deconvolution algorithms, increasing false discovery rates in shotgun glycoproteomics.

²H-labeled GlcNAc

Susceptible to metabolic hydrogen exchange and chromatographic retention time shifts; violates co-elution assumptions critical for SILAC-style quantitation.

N-Acetyl-D-glucosamine-18O: Performance Evidence


HDO Loss Tracking in CID Fragmentation

In collision-induced dissociation (CID) experiments, sodiated [1-18O, D5]-HexNAc (which incorporates the 18O label on the carbonyl oxygen of the N-acetyl group) exhibits a major dehydration channel that eliminates HDO rather than H2O [1]. This isotopic specificity permits unambiguous assignment of the dehydration origin—specifically, the OD group originates from the C3 hydroxyl, with the H deriving from an adjacent position [1]. Unlabeled GlcNAc eliminates H2O, producing an identical nominal mass loss (+18 Da) but without the isotopic signature needed to distinguish dehydration from other neutral losses. This differentiation is critical for distinguishing GlcNAc from its epimer GalNAc, whose CID spectra exhibit measurable differences exploitable for structural identification [1].

CID HDO vs. H₂O loss
Head-to-head
Target: HDO loss (~19 Da), OD from C3-OH vs Unlabeled: H₂O loss (18 Da), no isotopic signature
Enables fragment origin assignment via isotopic specificity
CID of sodiated N-acetylhexosamines; aids GlcNAc/GalNAc differentiation
Glycan structural analysis Collision-induced dissociation Tandem mass spectrometry

Definitive N-Glycosite Identification via IGOT Labeling

The Isotope-Coded Glycosylation-site-specific Tagging (IGOT) method exploits PNGase F-mediated deglycosylation in H218O to incorporate 18O specifically into the aspartic acid residue formed from the formerly glycosylated asparagine [1]. This enzymatic conversion produces a +3 Da mass increase in the resulting peptide [2]. Non-enzymatic deamidation—which occurs spontaneously in vivo and during sample preparation—produces only a +1 Da increase [2]. The resulting 2 Da differential between true glycosylation sites and artifactual deamidation events enables unambiguous discrimination via high-resolution MS [1]. In contrast, methods using unlabeled water (H216O) produce identical +1 Da shifts for both enzymatic deglycosylation and spontaneous deamidation, rendering glycosite assignment ambiguous without additional controls [2].

IGOT glycosite tagging
Head-to-head
H₂¹⁸O: +3 Da mass shift (true glycosite) vs H₂¹⁶O: +1 Da shift, identical to spontaneous deamidation
2 Da differential enables discrimination from artifactual deamidation
PNGase F in 98 atom% H₂¹⁸O; LC-MS/MS of tryptic peptides
Glycoproteomics N-linked glycosylation Site-specific tagging

Metabolic Flux Accuracy with 18O Labeling

Multi-isotope tracing studies reveal that 18O labels offer distinct advantages over deuterium (2H) labels for metabolic flux quantitation, particularly in pathways with reversible hydrogen exchange reactions [1]. 2H labels are susceptible to metabolic hydrogen exchange (e.g., via NADPH-dependent reactions and transaldolase/transketolase exchanges), which scrambles the label and invalidates flux calculations that assume label stability [1]. 18O labels, when positioned on carbonyl oxygens as in GlcNAc-18O, remain metabolically stable because oxygen exchange requires specific enzymatic hydrolysis (e.g., by hexosaminidases) rather than the ubiquitous hydride transfers that scramble 2H [1]. This stability ensures that measured isotopologue distributions accurately reflect pathway fluxes without requiring correction factors for label loss.

Metabolic label stability
Class-level
No correction required for ¹⁸O flux data
2H tracers: quantitative correction factors needed due to hydrogen exchange
Supports HBP flux estimation without label scrambling correction
Class-level observation; mammalian cell studies
Metabolic flux analysis Stable isotope tracing Hexosamine biosynthetic pathway

Co-Elution Fidelity: No Retention Time Shift

In contrast to deuterium-labeled compounds, which exhibit measurable chromatographic retention time shifts due to altered hydrogen bonding interactions with reverse-phase stationary phases [1], 18O substitution on the carbonyl oxygen produces no detectable shift in LC retention time relative to unlabeled GlcNAc. This co-elution fidelity is essential for accurate MS1-based relative quantitation, as differential ionization efficiency across a solvent gradient introduces systematic quantification errors . Deuterated internal standards can elute up to 0.1-0.3 min earlier than their unlabeled counterparts in typical C18 gradients, violating the fundamental SILAC assumption of identical ionization conditions [1].

LC retention time shift
Class-level
0 min shift (¹⁸O)
2H-labeled analogs: typically 0.1–0.3 min earlier elution
Reduces reliance on retention time alignment algorithms
Reverse-phase C18, aqueous acetonitrile gradients
LC-MS quantitation Stable isotope labeling Chromatographic fidelity

Single-Reaction 18O-Water Labeling vs. 2-AA

A direct comparison of N-glycan quantitation methods demonstrates that 18O-labeling during PNGase F release in H218O achieves labeling efficiency comparable to traditional reductive amination with 2-aminobenzoic acid (2-AA) but without the glycan loss associated with cleanup steps [1]. In this method, 18O is incorporated into the reducing end of released N-glycans, producing a +2 Da mass shift per incorporated 18O atom [1]. Unlike 12C6/13C6-2-AA differential labeling, which requires separate derivatization reactions for light and heavy channels that introduce reaction-to-reaction variability, the 18O-water method labels both sample and reference glycans in a single enzymatic reaction, eliminating inter-reaction variability [2].

N-glycan labeling method
Cross-study
Single-reaction ¹⁸O-water (PNGase F) Eliminated inter-reaction variability
vs. ¹²C₆/¹³C₆-2-AA dual derivatization: separate reactions, 5–15% CV
Streamlines N-glycan relative quantitation workflow
Comparable labeling efficiency; reduces total preparation time
N-glycan quantitation Isotopic labeling Glycomics

N-Acetyl-D-glucosamine-18O: Application Scenarios


IGOT-Based N-Glycosylation Site Mapping

Procure N-Acetyl-D-glucosamine-18O as the isotopic standard for IGOT (Isotope-Coded Glycosylation-site-specific Tagging) workflows. The +3 Da mass shift upon PNGase F digestion in H218O—2 Da greater than spontaneous deamidation (+1 Da)—enables unambiguous discrimination of true N-glycosites from artifactual deamidation events [1][2]. Core facilities performing high-throughput glycoproteomics on human plasma or tissue biopsies require this compound to achieve the site identification confidence documented in the original IGOT protocol, which has identified >1,000 N-glycosites from complex mixtures [1].

HBP Flux Quantitation by 18O Tracing

Use N-Acetyl-D-glucosamine-18O as a metabolic tracer to quantify UDP-GlcNAc pool dynamics and O-GlcNAcylation turnover rates in cultured cells. The metabolic stability of the 18O label on the N-acetyl carbonyl—resistant to the hydrogen exchange that scrambles 2H tracers [1]—ensures that measured isotopologue distributions accurately reflect HBP flux. This application is critical for cancer metabolism studies, where HBP upregulation drives aberrant O-GlcNAcylation and tumor progression, and for metabolic engineering efforts requiring precise flux control.

N-Glycan Profiling via 18O-Water Release

Employ N-Acetyl-D-glucosamine-18O in conjunction with H218O for single-reaction differential labeling of released N-glycans. The method incorporates 18O at the reducing end during PNGase F digestion [1], eliminating the inter-reaction variability associated with two-channel derivatization approaches (e.g., light/heavy 2-AA). This workflow is optimal for biomarker discovery laboratories requiring precise relative quantitation of N-glycan abundances across disease vs. control cohorts, with a 2-3 hour reduction in total sample preparation time compared to differential reductive amination [2].

Glycan CID-MS Fragment Assignment

Utilize N-Acetyl-D-glucosamine-18O in tandem MS experiments to definitively assign CID fragmentation pathways. The isotopic specificity of HDO loss (vs. H2O loss from unlabeled GlcNAc) provides a diagnostic signature for fragment origin assignment [1]. This capability is particularly valuable for structural glycomics laboratories characterizing novel glycans or distinguishing GlcNAc from GalNAc residues, where CID spectral differences between epimers can be exploited for definitive identification [1].

Application
Selection Property
Validation Focus
IGOT N-glycosite mapping
+3 Da mass shift from H₂¹⁸O incorporation
Discrimination from spontaneous deamidation (+1 Da)
HBP flux quantitation
¹⁸O metabolic stability on carbonyl
Label scrambling correction elimination
N-glycan relative quantitation
Single-reaction ¹⁸O-water labeling
Inter-reaction variability reduction
Glycan CID-MS structural analysis
HDO vs. H₂O neutral loss signature
Fragment origin and epimer differentiation

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